Cas no 53641-53-5 (3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
53641-53-5 structure
商品名:3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS番号:53641-53-5
MF:C18H18N2O4S
メガワット:358.411523342133
CID:6441664

3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • (Z)-3,4,5-trimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • Benzamide, 3,4,5-trimethoxy-N-(3-methyl-2(3H)-benzothiazolylidene)-
    • インチ: 1S/C18H18N2O4S/c1-20-12-7-5-6-8-15(12)25-18(20)19-17(21)11-9-13(22-2)16(24-4)14(10-11)23-3/h5-10H,1-4H3
    • InChIKey: ZQTAFLWONMGCNQ-UHFFFAOYSA-N
    • ほほえんだ: C(N=C1N(C)C2=CC=CC=C2S1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Predicted)
  • ゆうかいてん: 165-166.5 °C
  • ふってん: 541.5±60.0 °C(Predicted)
  • 酸性度係数(pKa): -0.23±0.20(Predicted)

3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0174-0195-5μmol
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0174-0195-2mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0174-0195-3mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
3mg
$63.0 2023-07-28
A2B Chem LLC
BA70088-50mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5
50mg
$504.00 2024-04-19
A2B Chem LLC
BA70088-100mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5
100mg
$697.00 2024-04-19
Life Chemicals
F0174-0195-1mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0174-0195-10μmol
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0174-0195-50mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0174-0195-75mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0174-0195-100mg
3,4,5-trimethoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
53641-53-5 90%+
100mg
$248.0 2023-07-28

3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide: A Comprehensive Overview

The compound with CAS No. 53641-53-5, known as 3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. Recent studies have shed light on its synthesis, structural characterization, and biological activities, making it a subject of interest for researchers worldwide.

The molecular structure of 3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is characterized by a benzamide core with a substituted benzothiazole moiety. The presence of multiple methoxy groups on the benzene ring suggests potential roles in modulating the compound's pharmacokinetic properties and bioavailability. The benzothiazole ring system is known for its versatility in chemical reactivity and has been extensively studied for its applications in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including coupling reactions and cyclization processes, to construct the complex molecular framework. These methods not only enhance the scalability of production but also pave the way for further structural modifications to explore its biological potential.

One of the most intriguing aspects of 3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is its pharmacological profile. Studies have demonstrated its ability to interact with specific biological targets, making it a promising candidate for therapeutic interventions. For instance, research has highlighted its potential as an anti-inflammatory agent due to its inhibitory effects on key enzymes involved in inflammatory pathways.

In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The unique electronic properties of the benzothiazole moiety make it a candidate for applications in optoelectronic materials. Recent studies have explored its use in organic light-emitting diodes (OLEDs) and other advanced materials systems.

The development of 3,4,5-trimethoxy-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been significantly influenced by computational chemistry tools. Advanced molecular modeling techniques have provided insights into its three-dimensional structure and interactions with biological systems. These computational studies have not only accelerated the discovery process but also informed experimental designs for further optimization.

Looking ahead, the future of this compound lies in exploring its therapeutic potential through preclinical studies and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area. Moreover, the integration of artificial intelligence (AI) into drug discovery pipelines may further enhance our understanding of this compound's mechanisms of action.

In conclusion, 59641, known as N-(9H-fluorenylmethylene)acetamide, stands at the forefront of modern chemical research due to its unique properties and diverse applications. As research continues to uncover new insights into its structure-function relationships and biological activities, this compound is poised to play a pivotal role in advancing both medicinal chemistry and materials science.

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